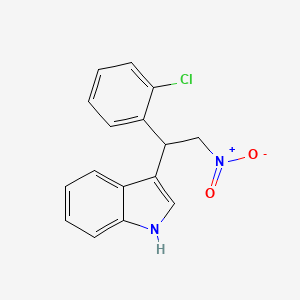
3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a bromomethyl group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reaction conditions may vary depending on the desired transformation, often involving specific solvents and temperatures.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzene derivatives.
Scientific Research Applications
3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential pharmaceutical applications due to its reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group is replaced by a nucleophile, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzenesulphonyl chloride: Lacks the fluorine atom.
4-Fluorobenzenesulphonyl chloride: Lacks the bromomethyl group.
3-(Chloromethyl)-4-fluorobenzenesulphonyl chloride: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(Bromomethyl)-4-fluorobenzenesulphonyl chloride is unique due to the combination of the bromomethyl group, fluorine atom, and sulfonyl chloride group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C7H5BrClFO2S |
|---|---|
Molecular Weight |
287.53 g/mol |
IUPAC Name |
3-(bromomethyl)-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(13(9,11)12)1-2-7(5)10/h1-3H,4H2 |
InChI Key |
FZDAEVWJCPLMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


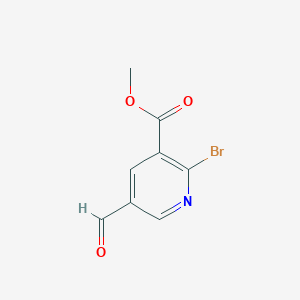

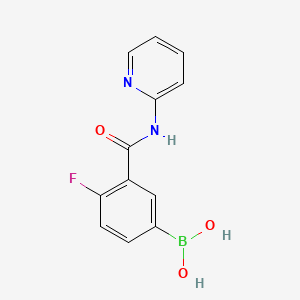
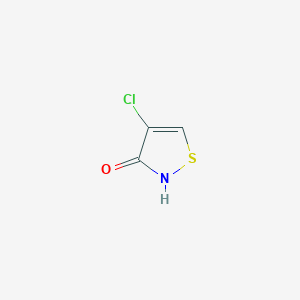
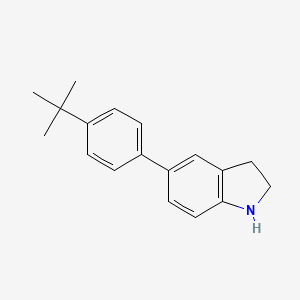
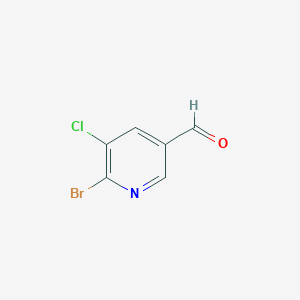
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
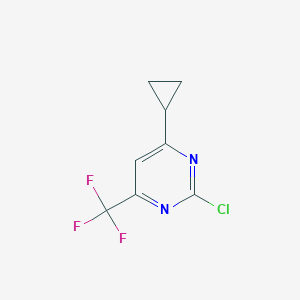
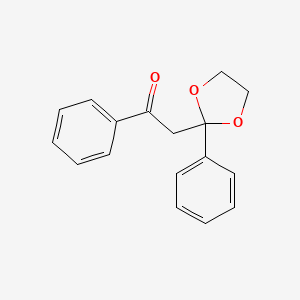
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
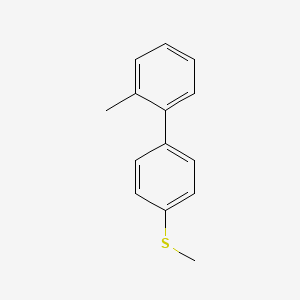

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
